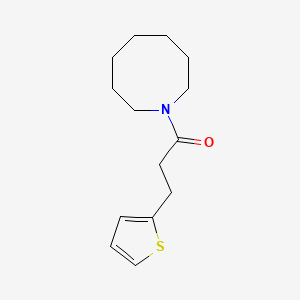![molecular formula C16H12BrClN2O B7499550 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has shown promising antiviral activity against the hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide may be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of the compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. The compound has also been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide in lab experiments is its potential therapeutic applications. The compound has shown promising anticancer, anti-inflammatory, and antiviral properties, which could be useful in the development of new treatments for various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide. One potential direction is the development of new anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use in the treatment of inflammatory diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide involves the reaction of 2-chloro-5-bromo-benzoyl chloride with N-methyl-N-[(4-cyanophenyl)methyl]amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound as a white solid.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-20(10-12-4-2-11(9-19)3-5-12)16(21)14-8-13(17)6-7-15(14)18/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKNTHUCFSPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)

![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)

![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)

